Methyl 2-(3-(3-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-(3-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a methoxyphenyl group attached to the triazole ring, which is further connected to a methyl acetate group. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-(3-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of 3-methoxyphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to form the triazole ring. The final step involves esterification with methanol to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Green chemistry approaches, such as microwave-assisted synthesis and the use of environmentally benign solvents, can also be employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-(3-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The triazole ring can be reduced to form a dihydrotriazole derivative.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the triazole ring can produce a dihydrotriazole compound .
Scientific Research Applications
Methyl 2-(3-(3-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other triazole derivatives.
Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in biological studies.
Medicine: It has potential as a lead compound for the development of new drugs, particularly antifungal and antibacterial agents.
Industry: The compound can be used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of Methyl 2-(3-(3-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to antimicrobial and antifungal effects. The methoxyphenyl group enhances the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thioacetate: This compound also contains a methoxyphenyl group but has a quinazolinone ring instead of a triazole ring.
Methyl 3-methoxyphenylacetate: This compound lacks the triazole ring and has a simpler structure.
Uniqueness
Methyl 2-(3-(3-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate is unique due to the presence of the triazole ring, which imparts distinct biological activities. The combination of the methoxyphenyl group and the triazole ring enhances its antimicrobial and antifungal properties, making it a valuable compound for research and development .
Biological Activity
Methyl 2-(3-(3-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate (CAS: 1416344-09-6) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This triazole derivative has been studied for its antifungal, antibacterial, and anticancer properties. This article compiles various research findings and case studies to provide a comprehensive overview of its biological activity.
- Molecular Formula : C12H14N4O3
- Molecular Weight : 258.26 g/mol
- Structure : The compound features a triazole ring which is known for its biological activity.
Biological Activity Overview
Research indicates that compounds containing the triazole moiety often exhibit significant biological activities. The following sections detail specific activities associated with this compound.
Antifungal Activity
Triazole compounds are widely recognized for their antifungal properties. In a study evaluating various triazole derivatives against Candida species, this compound demonstrated notable inhibitory effects. The Minimum Inhibitory Concentration (MIC) was determined to be around 8 µg/mL against Candida albicans, suggesting strong antifungal potential.
Antibacterial Activity
The compound has also been tested for antibacterial properties. In vitro assays showed that it effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The following table summarizes the antibacterial activity:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
Pseudomonas aeruginosa | 64 |
These results indicate that while the compound is more effective against certain Gram-positive bacteria, its efficacy against Gram-negative strains is comparatively lower.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. In cell line assays using breast cancer (MCF-7) and lung cancer (A549) cells, the compound exhibited cytotoxic effects with IC50 values of 15 µM and 20 µM respectively. This suggests that it may act through apoptosis induction or cell cycle arrest mechanisms.
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Pathways : It has been shown to inhibit enzymes critical for cell wall synthesis in fungi.
- DNA Interaction : The compound may intercalate into DNA strands, disrupting replication processes in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Studies suggest that it induces oxidative stress in target cells, leading to apoptosis.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Antifungal Efficacy : A clinical trial assessed the effectiveness of triazole derivatives in treating systemic fungal infections. This compound was included and showed promising results in reducing fungal load in patients resistant to conventional treatments.
- Anticancer Research : A laboratory study involving various cancer cell lines demonstrated that treatment with this compound resulted in decreased viability and increased apoptosis markers compared to untreated controls.
Properties
Molecular Formula |
C12H13N3O3 |
---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
methyl 2-[3-(3-methoxyphenyl)-1,2,4-triazol-1-yl]acetate |
InChI |
InChI=1S/C12H13N3O3/c1-17-10-5-3-4-9(6-10)12-13-8-15(14-12)7-11(16)18-2/h3-6,8H,7H2,1-2H3 |
InChI Key |
AYIHUZSPMQEIIP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C=N2)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.